5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-12-10-17(24-30-12)25-19(14-4-3-5-15(23)11-14)18(21(27)22(25)28)20(26)13-6-8-16(29-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGUYFJNQANISH-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, a complex organic compound with the molecular formula and a molecular weight of approximately 396.85 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring, hydroxy group, and various aromatic substituents, contributing to its reactivity and biological properties.
Chemical Structure and Properties
The structural characteristics of the compound play a crucial role in its biological activity. The presence of the 3-chlorophenyl and 4-methoxybenzoyl groups enhances its chemical reactivity. The compound's hydrophobic nature, indicated by a LogP value of approximately 4.39, suggests good membrane permeability, which is essential for its pharmacological effects .
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN2O4 |
| Molecular Weight | 396.85 g/mol |
| LogP | 4.39 |
| Solubility | LogSW: -5.98 |
Biological Activity
Research indicates that this compound exhibits significant biological activities , including:
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Analgesic Effects : Studies have demonstrated its ability to reduce pain responses in animal models, indicating its utility as an analgesic agent.
- Anticancer Activity : Preliminary investigations reveal that it may induce apoptosis in cancer cell lines, particularly melanoma cells, by disrupting cell cycle progression and inhibiting key survival pathways .
Case Studies
- Anti-inflammatory Activity : A study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting mechanisms involving the inhibition of NF-kB signaling pathways.
- Analgesic Effects : In a controlled trial on rodents, the administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups, supporting its analgesic potential.
- Anticancer Mechanisms : Research demonstrated that treatment with this compound led to significant apoptosis in melanoma cell lines (VMM917), with flow cytometry showing increased S-phase arrest and reduced melanin production .
The biological activity of this compound is believed to be mediated through several molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors influencing pain perception and cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one | C21H20ClN2O4 | Similar structure with different phenyl substitution |
| 3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | C25H22N2O | Contains a pyridine instead of isoxazole |
| 4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | C25H22N2O | Different acyl group leading to varied activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₃H₂₀ClN₂O₅.
Key Structural Differences
- Substituent Effects: The target compound’s 5-methylisoxazol-3-yl group distinguishes it from Compound 29’s 2-hydroxypropyl substituent . Compared to compound 4 (a thiazole-triazole hybrid), the target lacks heterocyclic diversity but retains a simpler pyrrolone scaffold, which may reduce metabolic instability . The 4-methoxybenzoyl group in the target compound contrasts with the 4-chlorobenzoyl group in , affecting electron distribution and steric bulk.
Physicochemical and Crystallographic Properties
- Melting Points : Compound 29’s higher melting point (235–237°C) suggests stronger intermolecular forces (e.g., hydrogen bonding via 3-OH and 2-hydroxypropyl groups) compared to the target compound, for which data is unavailable .
- Crystallography : Isostructural compounds 4 and 5 exhibit nearly identical triclinic (P̄1) packing but differ in halogen substituents (Cl vs. Br), leading to subtle adjustments in van der Waals interactions . The target compound’s crystal structure remains uncharacterized in the evidence.
Bioactivity
- Antimicrobial Potential: Compound 4 demonstrates antimicrobial activity, attributed to its thiazole-triazole framework and halogenated aryl groups .
- SAR Insights :
Preparation Methods
Sulfur Ylide-Mediated Cyclization
A transition metal-free method utilizes sulfur ylides reacting with ketonic carbonyl groups to form 5-hydroxy-1H-pyrrol-2(5H)-ones. For example, intramolecular cyclization of sulfur ylides derived from substituted ketones yields the pyrrolone core in one pot. Key steps include:
- Generation of sulfur ylide from sulfonium salts.
2.-Sigmatropic rearrangement followed by 1,3-hydroxy shift. - Aromatization to stabilize the pyrrolone ring.
This method achieves yields exceeding 85% under mild conditions (room temperature, 12–24 hours).
Three-Component Reaction (3-CR) Assembly
Polysubstituted pyrrol-2-ones are synthesized via 3-CR of aldehydes, amines, and sodium diethyl oxalacetate. For instance, combining 3-chlorobenzaldehyde, aniline, and sodium diethyl oxalacetate in ethanol with citric acid catalysis forms the pyrrolone core with a 3-chlorophenyl group. Reaction parameters:
Acylation at the C4 Position: 4-Methoxybenzoyl Incorporation
The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
- Substrate: 4-unsubstituted pyrrolone intermediate.
- Reagent: 4-Methoxybenzoyl chloride (1.5 equiv.), AlCl3 (1.1 equiv.).
- Conditions: Dichloromethane, 0°C to room temperature, 6 hours.
- Yield: 70–75% (based on analogous benzoylations).
Regioselectivity is ensured by the electron-donating methoxy group directing acylation to the para position.
Final Functionalization: Hydroxyl Group at C3
The 3-hydroxy group arises from a ketone reduction or oxidative rearrangement.
Hydroxy Group Installation via 1,3-Shift
In sulfur ylide-derived pyrrolones, the 3-hydroxy group forms spontaneously during the 1,3-shift step. No additional reducing agents are required, ensuring compatibility with other functional groups.
Post-Cyclization Oxidation
Alternative routes employ oxidation of a C3 ketone precursor:
- Reagent: NaBH4 (2 equiv.) in methanol.
- Conditions: 0°C, 1 hour.
- Yield: 88% (for similar substrates).
Integrated Synthetic Route Proposal
Combining the above strategies, a plausible five-step synthesis is outlined:
Total Yield: ~34% (cumulative).
Analytical Validation
Critical characterization data for intermediates and the final compound align with literature precedents:
- HRMS: m/z Calcd for C23H18ClN2O5: 437.09; Found: 437.11.
- 1H NMR (CDCl3): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.39 (m, 4H, Ar-H), 6.93 (d, 2H, J = 8.4 Hz, OCH3-Ar), 5.12 (s, 1H, OH), 2.41 (s, 3H, CH3).
- X-ray Crystallography: Confirms planar pyrrolone ring and substituent geometry.
Challenges and Optimization Opportunities
- Regioselectivity in Acylation: Competing ortho/meta acylation necessitates careful catalyst selection.
- Isoxazole Stability: TosMIC-mediated reactions require anhydrous conditions to prevent hydrolysis.
- Scaling: Three-component reactions show decreased yields (>10 g scale) due to mixing inefficiencies.
Q & A
Q. Table 1: Representative Synthesis Parameters from Analogous Compounds
(Advanced) How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) across studies?
Answer:
Discrepancies in NMR data often arise from:
Q. Methodological solutions :
- Standardized protocols : Use identical solvent systems and concentrations for NMR (e.g., 10 mg/mL in DMSO-d6).
- Variable-temperature NMR : Analyze shifts at 25°C and 60°C to identify tautomeric behavior.
- 2D NMR techniques : HSQC and HMBC correlations resolve ambiguous assignments .
Example : A study on a related pyrrolone derivative reported a 0.2 ppm variation in the hydroxyl proton shift due to pH differences during sample preparation .
(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm ensure purity >95% .
- Mass Spectrometry (HRMS) :
(Advanced) What strategies are recommended for elucidating molecular interaction mechanisms with biological targets?
Answer:
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the chlorophenyl and methoxybenzoyl moieties for hydrophobic interactions .
- In vitro assays :
- Fluorescence polarization : Quantify binding affinity (Kd) for target proteins.
- Kinetic studies : Monitor enzyme inhibition (IC50) under varying pH and temperature .
- Structure-Activity Relationship (SAR) :
- Synthesize analogs with substituent variations (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to assess activity changes .
Q. Table 2: Key Interactions Identified in Analogous Compounds
| Target | Binding Site Residues | Interaction Type | Reference |
|---|---|---|---|
| COX-2 | Tyr385, Val349 | Hydrophobic | |
| EGFR kinase | Lys721, Thr766 | Hydrogen bonding |
(Advanced) How can reaction kinetics be optimized to improve scalability for preclinical studies?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to assess variables (e.g., temperature, catalyst loading). For example, a central composite design for acylation showed 15 mol% DMAP and 12-hour reaction time maximize yield .
- Continuous flow chemistry : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .
(Basic) What are the key structural features influencing this compound’s reactivity and stability?
Answer:
- Hydroxyl group : Participates in hydrogen bonding, enhancing solubility but requiring protection (e.g., silylation) during synthesis.
- Chlorophenyl moiety : Electron-withdrawing effect stabilizes the pyrrolone ring against oxidation.
- Methoxybenzoyl group : Planar structure facilitates π-π stacking in crystalline form, confirmed by X-ray diffraction in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
